1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide is a complex heterocyclic compound It belongs to the class of pyrimidoisoquinolines, which are known for their diverse biological activities
Preparation Methods
The synthesis of 1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are confirmed based on their spectral data and elemental analyses.
Chemical Reactions Analysis
1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
5-Arylazothiazoles: These compounds also exhibit significant biological activities and are used in various medicinal applications.
Hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have important pharmacological activities, such as antitumor and antimicrobial properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of the similar compounds listed above.
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(1,7-dioxo-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H19N5O3/c18-14(24)9-4-6-22(7-5-9)17-20-15-13(16(25)21-17)10-2-1-3-12(23)11(10)8-19-15/h8-9H,1-7H2,(H2,18,24)(H,19,20,21,25) |
InChI Key |
QICAXKSAKFONJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=O)NC(=NC3=NC=C2C(=O)C1)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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